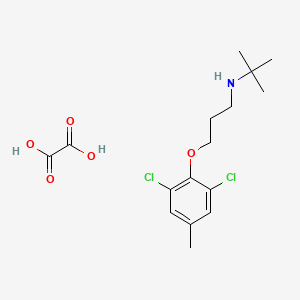![molecular formula C19H20N2O4 B5227217 4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid](/img/structure/B5227217.png)
4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid is not yet fully understood. However, studies have suggested that this compound may exert its antiproliferative effects by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound may have several biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, studies have suggested that this compound may have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid is its potent antiproliferative activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its relatively complex synthesis method, which may make it challenging to produce in large quantities.
Orientations Futures
There are several future directions for the research on 4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid. One of the significant directions is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as biotechnology and drug delivery systems. Finally, research on the synthesis method of this compound may lead to the development of more efficient and cost-effective methods of production.
Méthodes De Synthèse
The synthesis of 4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid involves several steps. First, 4-aminobenzoic acid is reacted with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 2-phenylethylamine to form ethyl 4-(2-phenylethylamino)benzoate. The next step involves the reaction of this intermediate with 4-nitrophenyl chloroformate to form ethyl 4-(4-nitrophenyl)-4-(2-phenylethylamino)but-2-enoate. Finally, reduction of the nitro group with tin (II) chloride and hydrochloric acid gives the desired product, this compound.
Applications De Recherche Scientifique
4-oxo-4-[(4-{[(2-phenylethyl)amino]carbonyl}phenyl)amino]butanoic acid has been studied for its potential applications in various fields, including medicine and biotechnology. One of the significant research applications is in the development of anticancer drugs. Studies have shown that this compound has potent antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells.
Propriétés
IUPAC Name |
4-oxo-4-[4-(2-phenylethylcarbamoyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-17(10-11-18(23)24)21-16-8-6-15(7-9-16)19(25)20-13-12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,20,25)(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOITWIKXRGGZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-phenyl-4-quinazolinyl)amino]benzoic acid hydrochloride](/img/structure/B5227141.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5227161.png)
![1-phenyl-3-{[4-(phenylsulfonyl)phenyl]amino}-2-propen-1-one](/img/structure/B5227172.png)



![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B5227197.png)
![1-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzoyl}-4-(4-nitrophenyl)piperazine](/img/structure/B5227202.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5227203.png)

![3-[(3-methoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5227225.png)


